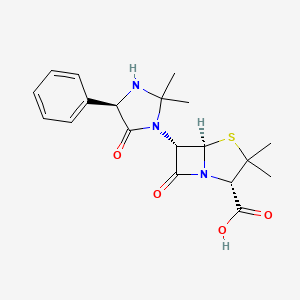
Epihetacillin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epihetacillin is a derivative of hetacillin, a semi-synthetic penicillin antibiotic. Hetacillin itself is a prodrug that is converted into ampicillin in the body. This compound is formed through the epimerization of hetacillin at the C-6 position. This compound is of interest due to its potential antibacterial properties and its role in the study of penicillin derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epihetacillin is synthesized through the epimerization of hetacillin. The process involves treating hetacillin with a base such as sodium hydroxide (NaOH) at a pH above 9.5. The reaction is typically carried out at room temperature, and the best yield is obtained at pH 7.0 . The epimerization can also be performed using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) on silylated hetacillin, which provides a higher yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Epihetacillin undergoes several types of chemical reactions, including:
Hydrolysis: this compound can be hydrolyzed to form epi-ampicillin.
Epimerization: The compound can revert to hetacillin under certain conditions.
Common Reagents and Conditions:
Hydrolysis: Sodium hydroxide (NaOH) at pH 11.5.
Epimerization: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) or triethylamine.
Major Products Formed:
Epi-ampicillin: Formed through the hydrolysis of this compound.
Diketopiperazine: A secondary product formed during the hydrolysis process.
Scientific Research Applications
Epihetacillin has several applications in scientific research:
Mechanism of Action
Epihetacillin, like other penicillin derivatives, exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity . This leads to cell lysis and death of the bacteria.
Comparison with Similar Compounds
Hetacillin: The parent compound of epihetacillin, which is converted to ampicillin in the body.
Ampicillin: A widely used penicillin antibiotic with a broad spectrum of activity.
Cephalosporins: Another class of β-lactam antibiotics with a similar mechanism of action but different structural features.
Uniqueness: this compound is unique due to its specific epimerization at the C-6 position, which distinguishes it from other penicillin derivatives. This structural difference can influence its stability, reactivity, and interaction with bacterial enzymes, making it a valuable compound for research and development in the field of antibiotics .
Properties
CAS No. |
18715-92-9 |
|---|---|
Molecular Formula |
C19H23N3O4S |
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(2S,5R,6S)-6-[(4R)-2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H23N3O4S/c1-18(2)13(17(25)26)21-15(24)12(16(21)27-18)22-14(23)11(20-19(22,3)4)10-8-6-5-7-9-10/h5-9,11-13,16,20H,1-4H3,(H,25,26)/t11-,12+,13+,16-/m1/s1 |
InChI Key |
DXVUYOAEDJXBPY-LMOYCYGVSA-N |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=CC=C4)C(=O)O)C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=CC=C4)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















